![molecular formula C20H17N B11851070 3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine CAS No. 65021-75-2](/img/structure/B11851070.png)
3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine is an organic compound that belongs to the class of indeno[2,1-c]pyridines. These compounds are known for their unique structural features, which include a fused ring system combining indene and pyridine moieties. This particular compound is characterized by the presence of a methyl group at the 3-position and an o-tolyl group at the 9-position of the indeno[2,1-c]pyridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can significantly enhance the efficiency of the industrial synthesis process .
化学反応の分析
Types of Reactions
3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups .
科学的研究の応用
3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine has several scientific research applications:
作用機序
The mechanism of action of 3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
Indeno[2,1-c]pyridine: The parent compound without the methyl and o-tolyl substitutions.
9-(o-Tolyl)-9H-indeno[2,1-c]pyridine: Similar structure but lacks the methyl group.
3-Methyl-9H-indeno[2,1-c]pyridine: Similar structure but lacks the o-tolyl group.
Uniqueness
3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine is unique due to the specific combination of the methyl and o-tolyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to certain molecular targets and improve its overall stability and solubility .
特性
CAS番号 |
65021-75-2 |
|---|---|
分子式 |
C20H17N |
分子量 |
271.4 g/mol |
IUPAC名 |
3-methyl-9-(2-methylphenyl)-9H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C20H17N/c1-13-7-3-4-8-15(13)20-17-10-6-5-9-16(17)18-11-14(2)21-12-19(18)20/h3-12,20H,1-2H3 |
InChIキー |
PASLJBMCNWGGQS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2C3=CC=CC=C3C4=C2C=NC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


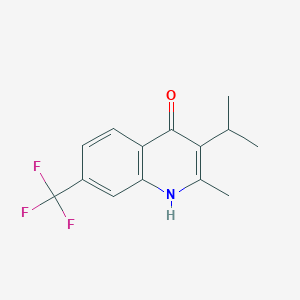
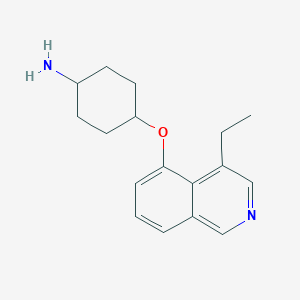


![[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea](/img/structure/B11851002.png)
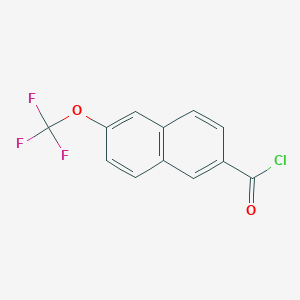
![Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11851014.png)
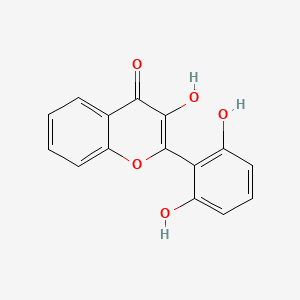

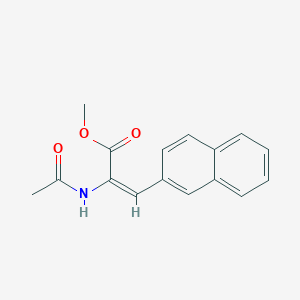

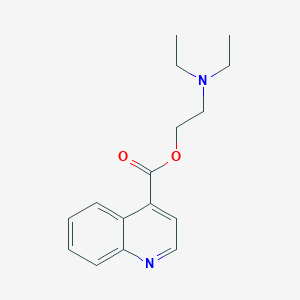

![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)
